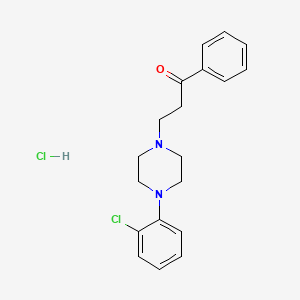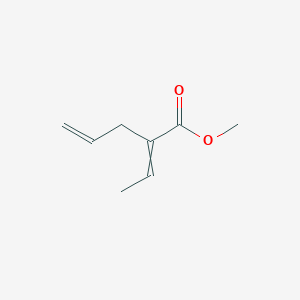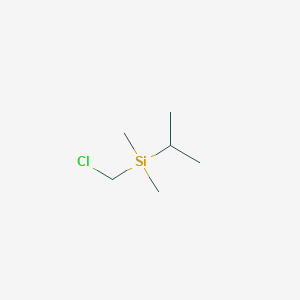
1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene is a halogenated organic compound with the molecular formula C4Cl5F3. This compound is characterized by the presence of both chlorine and fluorine atoms, making it highly reactive and useful in various chemical applications. It is often used in research and industrial processes due to its unique chemical properties.
Preparation Methods
The synthesis of 1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene typically involves the chlorination of fluorinated hydrocarbons. One common method includes the reaction of 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene with chlorine gas under controlled conditions. The reaction is exothermic and requires careful monitoring to ensure the desired product is obtained .
Industrial production methods often involve large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. These methods may include the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the removal of chlorine atoms.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other halogens or functional groups. Common reagents include halogenating agents like bromine or iodine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or acids, while reduction can produce partially dechlorinated compounds .
Scientific Research Applications
1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated and chlorinated compounds.
Biology: Research involving this compound often focuses on its interactions with biological molecules and its potential use in biochemical assays.
Mechanism of Action
The mechanism by which 1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene exerts its effects involves its high reactivity due to the presence of multiple halogen atoms. These atoms create a strong electrophilic center, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved in its reactions depend on the specific context, such as the type of nucleophile and the reaction conditions .
Comparison with Similar Compounds
1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene can be compared with similar compounds such as:
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: This compound is similar in structure but contains fluorine atoms instead of chlorine, resulting in different reactivity and applications.
Perfluoroisobutene: Another related compound, known for its use in industrial applications and its high reactivity due to the presence of multiple fluorine atoms.
The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its fully fluorinated counterparts.
Properties
CAS No. |
6968-13-4 |
|---|---|
Molecular Formula |
C4Cl5F3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
1,1-dichloro-3,3,3-trifluoro-2-(trichloromethyl)prop-1-ene |
InChI |
InChI=1S/C4Cl5F3/c5-2(6)1(3(7,8)9)4(10,11)12 |
InChI Key |
JDNQVFDLKTXWBV-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Cl)(C(F)(F)F)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


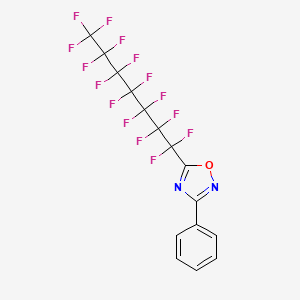

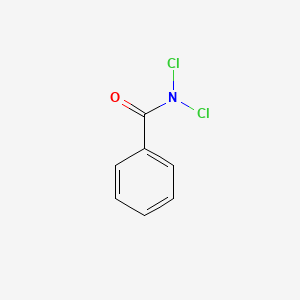
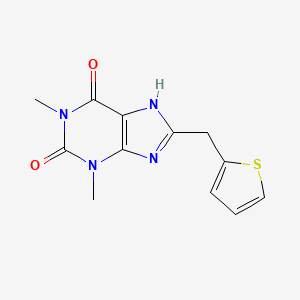

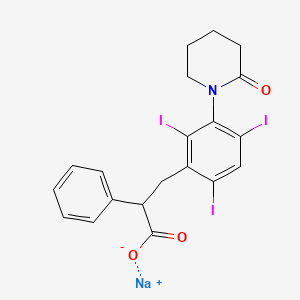


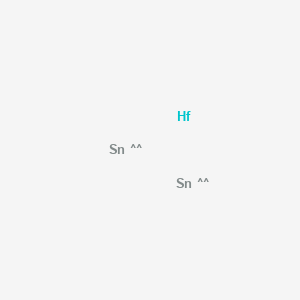
![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)
